Cc-223 - 1228013-30-6

Cc-223

Catalog Number: EVT-263396
CAS Number: 1228013-30-6
Molecular Formula: C21H27N5O3
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CC-223 is an orally active, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), key regulators of cell growth, metabolism, proliferation, and survival. [] CC-223 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR kinase active site, thereby blocking its activity. [] CC-223 has been extensively studied for its potential as an anti-cancer agent in preclinical and clinical settings. [, , , , , , , ]

Future Directions
  • Combination Therapies: Further exploration of CC-223 in combination with other targeted therapies, chemotherapies, or immunotherapies is warranted to enhance its efficacy and overcome resistance mechanisms. [, , , ]

  • Biomarker Development: Identifying predictive biomarkers for CC-223 response will be crucial to personalize treatment and improve patient outcomes. [, ] This includes investigating the role of mTOR pathway activation, specific genetic mutations (e.g., PIK3CA, PTEN, BRAF, CTNNB1), and other potential resistance mechanisms. [, , ]

CC-115

Compound Description: CC-115 is a potent, orally available, dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK) []. It targets both mTORC1 and mTORC2 complexes []. CC-115 also inhibits nonsense-mediated decay (NMD), a cellular quality control system that degrades mRNAs containing premature termination codons, leading to activation of the unfolded protein response (UPR) and cell death in multiple myeloma cell lines [].

Relevance: CC-115 is structurally related to CC-223, sharing the same core structure but with additional modifications that confer dual inhibition of mTOR and DNA-PK. This dual inhibition makes CC-115 particularly attractive for treating cancers like glioblastoma, where DNA-PK plays a role in resistance to radiation and temozolomide []. CC-115's additional activity against NMD further distinguishes it from CC-223, potentially expanding its therapeutic application to malignancies susceptible to protein stress, such as multiple myeloma [].

Everolimus

Compound Description: Everolimus is a rapalog, a class of drugs that act as allosteric inhibitors of mTORC1 []. It is FDA-approved for treating pancreatic neuroendocrine tumors (pNET) [].

RAD001

Compound Description: RAD001, also known as everolimus, is an allosteric inhibitor of mTORC1 [].

Relevance: RAD001, like everolimus, is a first-generation mTOR inhibitor with selectivity for mTORC1, in contrast to the dual mTORC1/2 inhibitory activity of CC-223. Preclinical studies have shown that CC-223 exhibits significantly more potent cytotoxic effects against hepatocellular carcinoma cells compared to RAD001, suggesting that dual mTORC1/2 inhibition might be a more effective therapeutic strategy [].

Rapamycin

Compound Description: Rapamycin is a natural macrolide that acts as an allosteric inhibitor of mTORC1 [, , ].

Relevance: Rapamycin is the prototypical mTORC1 inhibitor and serves as a reference point for comparing the activity of newer mTOR inhibitors like CC-223. The development of CC-223 was partly motivated by the limitations of rapamycin and its analogs, which only target mTORC1, leading to feedback activation of mTORC2 and potential resistance mechanisms [, ]. Studies have shown that CC-223, by inhibiting both mTORC1 and mTORC2, demonstrates more potent antiproliferative effects and more complete inhibition of mTOR pathway biomarkers in various cancer cell lines compared to rapamycin [].

O-desmethyl CC-223 (M1)

Compound Description: O-desmethyl CC-223 (M1) is the major metabolite of CC-223 in humans, formed via O-demethylation [, , ]. It exhibits some inhibitory activity against CYP2C9 and CYP2C19 enzymes and is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters [].

Source and Classification

CC-223 is classified as a small molecule inhibitor and is primarily researched within the context of oncology. Its synthesis and characterization have been documented in scientific literature, highlighting its potential therapeutic applications in treating hematologic malignancies and solid tumors . The compound is orally bioavailable, making it a candidate for further clinical development.

Synthesis Analysis

Methods and Technical Details

The synthesis of CC-223 has been reported in detail, involving several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthesis typically includes:

  1. Preparation of Intermediates: Starting materials are reacted to form key intermediates, which are subsequently modified to yield the final product.
  2. Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
  3. Characterization: Structural confirmation is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify the identity and purity of CC-223 .

The synthesis process emphasizes the need for careful control of reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Reactions and Technical Details

CC-223 participates in various chemical reactions primarily related to its interaction with mTOR. The compound exhibits:

  1. Inhibition of Kinase Activity: CC-223 binds to the ATP-binding site of mTOR, preventing its activation and subsequent downstream signaling.
  2. Cellular Assays: In vitro studies demonstrate that CC-223 effectively inhibits cell proliferation in cancer cell lines by inducing apoptosis through mTOR pathway modulation .

The compound's ability to inhibit both mTORC1 and mTORC2 signaling pathways suggests a broader therapeutic potential compared to traditional mTOR inhibitors like rapamycin, which only target mTORC1 .

Mechanism of Action

Process and Data

The mechanism of action of CC-223 involves:

  1. Inhibition of mTOR Signaling: By blocking the activity of mTOR complexes, CC-223 disrupts critical cellular processes such as protein synthesis, cell growth, and metabolism.
  2. Induction of Apoptosis: The inhibition leads to decreased phosphorylation of downstream targets like S6K1 and 4EBP1, ultimately promoting apoptotic pathways in cancer cells .

This dual inhibition mechanism enhances the antiproliferative effects observed in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CC-223 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Demonstrates stability under physiological conditions, allowing for reliable experimental outcomes during biological assays.
  • Melting Point: Specific melting point data is not widely reported but can be inferred from related compounds.

These properties are essential for understanding its behavior in biological systems and its potential formulation for therapeutic use .

Applications

Scientific Uses

CC-223 has significant potential applications in cancer research due to its ability to inhibit the mTOR signaling pathway. Key applications include:

  1. Cancer Therapy Development: As a lead compound in developing new therapies targeting mTOR-dependent tumors.
  2. Preclinical Studies: Used extensively in laboratory settings to explore its effects on various cancer cell lines, particularly those resistant to conventional therapies .
  3. Combination Therapies: Investigated for use in combination with other agents to enhance therapeutic efficacy against resistant cancer types.
Introduction to mTOR Signaling and Therapeutic Targeting

Overview of mTOR Kinase in Cellular Regulation

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central integrator of cellular signaling pathways governing growth, metabolism, proliferation, and survival. As a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, mTOR senses and responds to diverse environmental cues, including growth factors, nutrients (glucose, amino acids, lipids), energy status, and stress signals [3] [6]. Upon activation, mTOR coordinates anabolic processes such as protein synthesis, lipid biogenesis, and nucleotide metabolism while suppressing catabolic pathways like autophagy. This intricate regulatory role positions mTOR as a critical node in maintaining cellular homeostasis, with dysregulation contributing to pathological conditions including cancer, metabolic disorders, and neurodegenerative diseases [4] [5]. The kinase achieves functional specificity through formation of two structurally and functionally distinct complexes: mTORC1 and mTORC2.

mTORC1 vs. mTORC2: Structural and Functional Dichotomies

The dichotomous nature of mTOR signaling arises from its assembly into two multiprotein complexes with unique components, regulators, and substrates:

Table 1: Structural and Functional Characteristics of mTOR Complexes

FeaturemTORC1mTORC2
Core ComponentsmTOR, Raptor, mLST8, PRAS40, DEPTORmTOR, Rictor, mLST8, mSin1, Protor, DEPTOR
Key RegulatorsRheb-GTP, Rag GTPases, AMPK, TSC1/TSC2Ribosomal association, PI3K, growth factors
Sensitivity to RapamycinAcute inhibitionInsensitive (chronic inhibition disrupts assembly)
Primary Downstream TargetsS6K1, 4E-BP1, ULK1, TFEBAkt (Ser473), SGK1, PKC-α, FoxO1/3a
Cellular FunctionsProtein synthesis, ribosome biogenesis, autophagy suppression, lipid synthesisCell survival, cytoskeletal organization, gluconeogenesis regulation, lipogenesis

Structurally, mTORC1 forms a dimeric complex where Raptor facilitates substrate recruitment (e.g., S6K1, 4E-BP1) [5] [9]. Activation occurs at lysosomal surfaces via Rheb-GTP when nutrients are abundant. mTORC2 assembly requires Rictor and mSin1, with mTORC2 localizing to plasma membrane compartments and endoplasmic reticulum. It phosphorylates hydrophobic motifs of AGC kinases like Akt (Ser473), enabling full Akt activation [6] [9]. While rapamycin acutely inhibits mTORC1 by disrupting its substrate recruitment capacity, mTORC2 assembly is only compromised after prolonged exposure due to impaired complex formation [6] [9].

Hyperactivation of mTOR in Oncogenesis and Metabolic Disorders

Hyperactivation of mTOR signaling is a hallmark of numerous pathological states. In oncology, genetic alterations in upstream regulators (e.g., PTEN loss, PI3K mutations, TSC1/2 deletions) lead to constitutive mTOR signaling, driving uncontrolled proliferation, angiogenesis, and metabolic reprogramming [4] [7]. Approximately 30% of cancers exhibit PI3K/AKT/mTOR pathway overactivation, which promotes:

  • Tumor growth: Via enhanced protein translation through S6K1/4E-BP1 and cell cycle progression [5] [7].
  • Metabolic reprogramming: Increased glycolysis (Warburg effect), lipogenesis through SREBP activation, and nucleotide synthesis [4] [7]. Hepatocellular carcinoma models demonstrate mTORC2-mediated sphingomyelin and cardiolipin production to support mitochondrial function and membrane biogenesis [7].
  • Immune evasion: mTOR modulates T-cell differentiation, promoting immunosuppressive regulatory T-cells (Tregs) while inhibiting cytotoxic T-cell function [7].

In metabolic disorders, mTOR overactivation contributes to insulin resistance through S6K1-mediated phosphorylation and degradation of IRS-1, impairing insulin signaling [4] [6]. Hepatic mTORC1 hyperactivity promotes gluconeogenesis and ketogenesis, exacerbating hyperglycemia in diabetes [4]. Conversely, mTORC2 is essential for insulin-mediated suppression of hepatic gluconeogenesis and glucose uptake in adipocytes via Akt regulation [6] [9]. Non-alcoholic fatty liver disease (NAFLD) risk associates with mTOR-related SNPs affecting eIF4E expression [4].

Rationale for Dual mTORC1/mTORC2 Inhibition in Targeted Therapy

Rapamycin and its analogs (rapalogs) demonstrated limited efficacy in cancers due to several factors:

  • Incomplete pathway inhibition: Rapalogs partially inhibit mTORC1 (4E-BP1 phosphorylation is often resistant) and fail to target mTORC2 acutely [1] [6].
  • Feedback loops: mTORC1 inhibition releases negative feedback on PI3K/Akt via IRS-1, leading to paradoxical Akt activation that sustains survival signals [6] [9].
  • mTORC2-mediated resistance: Persistent mTORC2 activity maintains Akt phosphorylation at Ser473, promoting cell survival [1] [9].

Dual mTORC1/mTORC2 kinase inhibitors (TORKi) address these limitations by:

  • Direct ATP-competitive inhibition: Blocking catalytic activity of both complexes [1] [8].
  • Suppressing compensatory signaling: Simultaneous inhibition prevents feedback-driven Akt activation [1].
  • Inducing apoptosis: Complete mTOR pathway blockade enhances cytotoxic effects in tumor cells [1] [8]. Preclinical data show dual inhibitors exhibit superior antiproliferative effects compared to rapalogs across hematologic and solid tumor models [1] [8]. This mechanistic advantage underpins the development of CC-223 and similar agents for cancers and mTORopathies.

Chemical Characterization and Mechanism of CC-223

Properties

CAS Number

1228013-30-6

Product Name

Cc-223

IUPAC Name

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24)

InChI Key

UFKLYTOEMRFKAD-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

CC-223; CC 223; CC223; onatasertib

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.